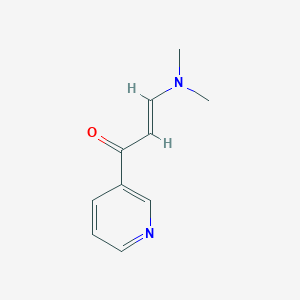

1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one

Description

The exact mass of the compound 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-(dimethylamino)-1-pyridin-3-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12(2)7-5-10(13)9-4-3-6-11-8-9/h3-8H,1-2H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLRFUCMBQWLNV-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55314-16-4, 123367-26-0 | |

| Record name | (E)-3-Dimethylamino-1-(pyridin-3-yl)prop-2-en-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055314164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Dimethylamino-1-(3-pyridinyl)-2-propen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-3-DIMETHYLAMINO-1-(PYRIDIN-3-YL)PROP-2-EN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD6L0C82BN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"physicochemical properties of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one"

An In-depth Technical Guide on the Physicochemical Properties of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the enaminone derivative, 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one. This compound serves as a versatile synthetic intermediate in the pharmaceutical industry, notably in the preparation of imatinib analogs.[1]

Physicochemical Properties

The fundamental physicochemical characteristics of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one are summarized below. These properties are crucial for its handling, formulation, and application in further research and development.

| Property | Value | Source |

| CAS Number | 55314-16-4 | [1] |

| Molecular Formula | C₁₀H₁₂N₂O | [1] |

| Molecular Weight | 176.22 g/mol | [1] |

| Melting Point | 65-67 °C | |

| Appearance | Yellow crystal | [2] |

| Purity | 97% | [3] |

| InChI Key | MZLRFUCMBQWLNV-FNORWQNLSA-N | [4] |

| SMILES | CN(C)/C=C/C(=O)C1=CN=CC=C1 |

Experimental Protocols

A detailed experimental protocol for the synthesis of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one is outlined below, based on a patented method.[2] This synthetic route offers a high yield and straightforward purification process.

Synthesis of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one

Materials:

-

3-acetylpyridine (6.05g, 0.05mol)

-

Sodium metal (1.5g, 0.065mol)

-

Anhydrous methanol (100mL)

-

Gold's Reagent (10.79g, 0.065mol)

-

Chloroform (100mL)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Dichloromethane-petroleum ether mixed solvent

Procedure:

-

Add sodium metal to anhydrous methanol. Allow the reaction to complete and then cool to room temperature.

-

Add 3-acetylpyridine to the sodium methoxide solution with stirring.

-

After a few minutes, add Gold's Reagent to the mixture.

-

Stir and reflux the reaction mixture overnight. Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, stop heating and cool the mixture to room temperature.

-

Remove the organic solvent under reduced pressure.

-

Dissolve the residue in chloroform.

-

Wash the chloroform solution twice with saturated sodium bicarbonate solution.

-

Dry the organic layer with anhydrous sodium sulfate and filter.

-

Concentrate the filtrate to obtain the crude product as a solid.

-

Triturate the crude product with a dichloromethane-petroleum ether mixed solvent overnight.

-

Filter, wash, and dry the resulting solid to obtain approximately 7.04g (80% yield) of yellow crystals.

Characterization:

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one.

Caption: Workflow for the synthesis of the target compound.

Potential Signaling Pathway

While the specific signaling pathways for 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one are not extensively documented, a structurally similar compound, 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO), is known to inhibit 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulator of glycolysis.[5] This suggests a potential mechanism of action for the title compound in cancer cells, which often exhibit elevated rates of glycolysis.

Caption: Potential inhibition of the PFKFB3 pathway.

Biological Activity

1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one has garnered attention for its potential biological activities, primarily in the realms of antimicrobial and anticancer research.[1] The enaminone structure is a key pharmacophore that can interact with various biological targets.

Anticancer Potential

This compound is considered a synthetic anticancer agent and has been utilized as a precursor for other anticancer drugs. It has been shown to inhibit the growth of myelogenous leukemia cells and may be effective against cancer cells resistant to imatinib. The proposed mechanism of action involves the propenone moiety acting as a Michael acceptor, allowing for covalent binding to nucleophilic sites on proteins and enzymes, while the pyridine ring can participate in π-π stacking interactions.[1] This can lead to the modulation of various biochemical pathways involved in cancer progression.[1]

Antimicrobial Potential

The presence of the pyridine ring and the overall chemical structure suggest potential antimicrobial properties.[1] While specific studies on the antimicrobial mechanism of this particular compound are limited, related structures are known to exert their effects through various mechanisms, including the disruption of microbial membranes and inhibition of essential enzymes.

References

- 1. 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one | Benchchem [benchchem.com]

- 2. CN102276518B - Method for preparing 1-(3-pyridyl)-3-dimethylamino-2-propen-1-one - Google Patents [patents.google.com]

- 3. 2-Propen-1-one, 3-(dimethylamino)-1-(3-pyridinyl)-, (2E)- [cymitquimica.com]

- 4. (2E)-3-(Dimethylamino)-1-(3-pyridinyl)-2-propen-1-one AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Inhibition of Growth of Bladder Cancer Cells by 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one in Combination with Other Compounds Affecting Glucose Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one (CAS: 55314-16-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one, with the CAS number 55314-16-4, is an enaminone derivative that has garnered significant attention in medicinal chemistry and pharmaceutical development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities, with a focus on its potential as an anticancer and antimicrobial agent. Detailed experimental protocols for its synthesis and for biological activity assessment are provided, along with a summary of available quantitative data. Furthermore, this guide explores its potential mechanism of action, highlighting its role as a versatile synthetic intermediate and a compound of interest for further therapeutic development.

Chemical Properties and Structure

1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one is a stable, off-white solid at room temperature.[1] Its chemical structure features a pyridine ring attached to a propenone backbone, with a dimethylamino group at the 3-position. This enaminone structure contributes to its chemical reactivity and biological activity.

| Property | Value | Reference |

| CAS Number | 55314-16-4 | [2] |

| Molecular Formula | C₁₀H₁₂N₂O | [3][4] |

| Molecular Weight | 176.22 g/mol | [3][4] |

| IUPAC Name | 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one | [5] |

| Synonyms | (2E)-3-(Dimethylamino)-1-(3-pyridinyl)-2-propen-1-one | [6] |

| Melting Point | 86-88 °C | [1][2] |

| Boiling Point | 281.4±36.0 °C (Predicted) | [2] |

| Density | 1.070±0.06 g/cm³ (Predicted) | [2] |

| Appearance | Off-White Solid | [1] |

| Solubility | Soluble in chloroform and dichloromethane | [1] |

Synthesis

A common and efficient method for the synthesis of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one involves the condensation of 3-acetylpyridine with N,N-dimethylformamide dimethylacetal (DMF-DMA). A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one

This protocol is adapted from a patented synthesis method.

Reagents:

-

3-Acetylpyridine

-

N,N-dimethylformamide dimethylacetal (DMF-DMA)

-

Dioxane

-

Hexane

Procedure:

-

A mixture of 0.10 mole of 3-acetylpyridine and 0.10 mole of N,N-dimethylformamide dimethylacetal in 100 ml of dioxane is refluxed for 10 hours.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting thick syrup is treated with hexane to induce crystallization of the product.

-

The solid product is collected by filtration, washed with hexane, and dried to yield 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one.

Yield: Approximately 80%[7]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Biological Activity

1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one has demonstrated notable biological activities, particularly in the realms of anticancer and antimicrobial research.[3] It is also a key intermediate in the synthesis of the tyrosine kinase inhibitor, Imatinib.[1]

Anticancer Activity

This compound has shown inhibitory effects against various cancer cell lines.

Quantitative Data: Anticancer Activity

| Cancer Cell Line(s) | IC₅₀ Value (µM) | Reference |

| Various | 0.07 - 6.39 | [3] |

Note: The specific cancer cell lines corresponding to the range of IC₅₀ values were not detailed in the available literature.

Potential Mechanism of Action: PFKFB3 Inhibition

While direct inhibition of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) by 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one has not been explicitly demonstrated, a structurally similar compound, 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO), is a known inhibitor of this enzyme. PFKFB3 is a key regulator of glycolysis, a metabolic pathway often upregulated in cancer cells. Inhibition of PFKFB3 can lead to a reduction in glucose metabolism and subsequently inhibit cancer cell growth. Given the structural similarity, it is plausible that 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one may exert its anticancer effects, at least in part, through a similar mechanism.

Hypothesized Signaling Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. Inhibition of PFKFB3 Hampers the Progression of Atherosclerosis and Promotes Plaque Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one | Benchchem [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. rrpharmacology.ru [rrpharmacology.ru]

- 6. Assessment of antimicrobial activity [protocols.io]

- 7. A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Analysis of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive overview of the available spectral data (NMR, IR, MS) for the compound 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one (CAS No. 55314-16-4). It includes a summary of known spectral characteristics and detailed, generalized experimental protocols for acquiring such data.

Introduction

1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one is an enaminone derivative of significant interest in medicinal chemistry and organic synthesis. It serves as a key intermediate in the preparation of various pharmaceutical compounds. A thorough understanding of its spectral properties is crucial for its identification, characterization, and quality control in research and development settings. This guide consolidates the available spectral information and provides standardized methodologies for its analysis.

Data Presentation

Due to the limited availability of complete, publicly accessible spectral datasets for 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one, the following tables summarize the known and expected spectral features. The provided data is based on characteristic values for this compound and related structures.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Chemical Shift (δ) ppm | Expected Multiplicity | Assignment |

| ¹H | 8.5–8.7[1] | Multiplet | Pyridyl protons |

| ¹H | 3.1–3.3[1] | Singlet | Dimethylamino protons (-N(CH₃)₂) |

| ¹H | ~5.6-5.8 | Doublet | Vinylic proton α to carbonyl |

| ¹H | ~7.6-7.8 | Doublet | Vinylic proton β to carbonyl |

| ¹³C | ~185-195 | Singlet | Carbonyl carbon (C=O) |

| ¹³C | ~150-160 | Singlet | Vinylic carbon β to carbonyl |

| ¹³C | ~90-100 | Singlet | Vinylic carbon α to carbonyl |

| ¹³C | ~120-155 | Multiple signals | Pyridyl carbons |

| ¹³C | ~35-45 | Singlet | Dimethylamino carbons (-N(CH₃)₂) |

Note: The expected chemical shifts for some protons and carbons are estimated based on the analysis of similar enaminone structures.

Table 2: Infrared (IR) Spectroscopy Data

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode |

| 1650–1670[1] | Strong | C=O stretching (ketone) |

| 1570–1590[1] | Medium-Strong | C=C stretching and C=N stretching (enaminone system) |

| ~1600-1400 | Medium-Weak | Aromatic C=C and C=N stretching (pyridyl ring) |

| ~3100-3000 | Weak | Aromatic C-H stretching |

| ~2950-2850 | Weak-Medium | Aliphatic C-H stretching (-N(CH₃)₂) |

Table 3: Mass Spectrometry (MS) Data

| m/z Value | Relative Intensity | Proposed Fragment |

| 176.22 (Calculated) | - | [M]⁺ (Molecular Ion) |

| Expected | - | Fragments from cleavage of the propenone chain and pyridyl ring. |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectral data presented above. These methodologies are standard for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of dry 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay may be required.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one powder directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Instrumentation and Data Acquisition:

-

Use a Fourier-transform infrared spectrometer.

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will perform the Fourier transform and ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Analyze the positions, shapes, and intensities of the absorption bands to identify the characteristic vibrations of the functional groups in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable volatile solvent for injection into a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) coupled to the mass spectrometer.

-

-

Ionization (Electron Ionization - EI):

-

The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the removal of an electron from the molecule, forming a positively charged molecular ion ([M]⁺), and induces fragmentation.

-

-

Mass Analysis:

-

The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Processing:

-

An ion detector records the abundance of ions at each m/z value.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Analyze the spectrum to identify the molecular ion peak and interpret the fragmentation pattern to gain structural information.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one.

References

An In-depth Technical Guide to the Mechanism of Action of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one is a synthetic organic compound belonging to the enaminone class, which has garnered significant interest for its potential therapeutic applications. Structurally, it is a chalcone derivative characterized by a pyridine ring, a dimethylamino group, and a propenone backbone. This compound is a notable intermediate in the synthesis of the tyrosine kinase inhibitor Nilotinib, suggesting a potential mechanism of action involving the inhibition of protein kinases. Furthermore, it has demonstrated both anticancer and antimicrobial activities. This technical guide provides a comprehensive overview of the available data on the mechanism of action of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one, including quantitative biological data, detailed experimental protocols, and visual representations of hypothesized signaling pathways.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂N₂O | [1] |

| Molar Mass | 176.22 g/mol | [1] |

| CAS Number | 55314-16-4 | [1] |

| Appearance | Solid | [2] |

| Solubility | Soluble in chloroform and dichloromethane | [1] |

Biological Activities and Quantitative Data

1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one has demonstrated promising biological activities, particularly in the realms of oncology and microbiology. The following tables summarize the key quantitative data available.

Table 1: Anticancer Activity

| Cell Line | Cancer Type | IC₅₀ (µM) | Notes |

| MDA-MB-231 | Triple-negative breast cancer | < 10 | Outperformed 5-Fluorouracil in a comparative study. |

| A549 | Lung cancer | < 15 |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antimicrobial Activity

| Bacterial Strain | Gram Type | MIC (µg/mL) | Notes |

| Mycobacterium tuberculosis H37Rv | Not Applicable | 0.025 - 0.054 | Potent activity observed. |

| Staphylococcus aureus (MRSA) | Gram-positive | 4 - 8 | |

| Escherichia coli | Gram-negative | Variable |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium.

Hypothesized Mechanisms of Action

The precise mechanism of action of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one is not yet fully elucidated. However, based on its chemical structure and its role as a precursor to a known tyrosine kinase inhibitor, several mechanisms can be hypothesized.

Anticancer Mechanism: Kinase Inhibition

Given that 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one is a key intermediate in the synthesis of Nilotinib, a potent inhibitor of the Bcr-Abl tyrosine kinase, it is highly probable that this compound also exerts its anticancer effects through the inhibition of one or more protein kinases. The propenone moiety can potentially form covalent bonds with nucleophilic residues in the kinase active site, while the pyridine ring may engage in hydrogen bonding and π-π stacking interactions.[1] Inhibition of crucial signaling pathways that drive cell proliferation and survival, such as the Bcr-Abl pathway in chronic myeloid leukemia, could be a primary mode of its antitumor activity.

Caption: Hypothesized kinase inhibition pathway.

Anticancer Mechanism: Glycolysis Inhibition

A structurally similar compound, (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, is a known inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key enzyme in glycolysis. Cancer cells often exhibit elevated rates of glycolysis (the Warburg effect). Inhibition of PFKFB3 would reduce the glycolytic flux, thereby depriving cancer cells of the energy and biosynthetic precursors necessary for rapid proliferation. It is plausible that 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one shares this mechanism of action.

Caption: Hypothesized glycolysis inhibition pathway.

Antimicrobial Mechanism

The antimicrobial action of enaminones is generally attributed to their ability to interfere with essential cellular processes in microorganisms. The propenone structure is a Michael acceptor and can react with nucleophiles such as the sulfhydryl groups of cysteine residues in enzymes and other proteins. This can lead to enzyme inactivation and disruption of cellular functions. Furthermore, the lipophilic nature of the compound may facilitate its interaction with and disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular contents.

Caption: Hypothesized antimicrobial mechanism of action.

Detailed Experimental Protocols

The following protocols are representative of the methods used to evaluate the biological activities of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one and similar chalcone derivatives.

Synthesis of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one

This protocol is based on the Claisen-Schmidt condensation reaction.

Materials:

-

1-(3-pyridyl)ethanone

-

Dimethylformamide dimethylacetal (DMF-DMA)

-

Isopropanol or Toluene (solvent)

-

Reflux apparatus

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1-(3-pyridyl)ethanone in the chosen solvent (e.g., isopropanol).

-

Add an excess of dimethylformamide dimethylacetal (DMF-DMA) to the solution.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-8 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Prepare a stock solution of the compound in DMSO and make serial dilutions in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol can be adapted to assess the inhibitory activity of the compound against specific kinases.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the compound in kinase assay buffer.

-

In a 384-well plate, add the kinase and the compound dilutions. Incubate at room temperature for a pre-determined time (e.g., 30 minutes).

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a specific duration.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of the compound.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one

-

96-well plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Prepare a stock solution of the compound and make two-fold serial dilutions in MHB in a 96-well plate.

-

Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubate the plate at 37 °C for 18-24 hours.

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one is a promising bioactive molecule with demonstrated anticancer and antimicrobial properties. Its role as a synthetic precursor to Nilotinib strongly suggests that its mechanism of action in cancer involves the inhibition of protein kinases, a hypothesis that is supported by its cytotoxicity against various cancer cell lines. The structural similarity to a known PFKFB3 inhibitor also points towards a potential role in targeting cancer metabolism. Its antimicrobial activity is likely due to non-specific interactions with essential bacterial proteins and membranes.

Future research should focus on elucidating the specific molecular targets of this compound. A comprehensive kinase profiling study would be invaluable in identifying the specific kinases inhibited and the downstream signaling pathways that are affected. Further investigation into its effects on cellular metabolism, particularly glycolysis, is also warranted. For its antimicrobial properties, studies to determine its precise interaction with the bacterial cell envelope and its effects on key metabolic pathways would provide a more detailed understanding of its mechanism of action. Such studies will be crucial for the further development of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one as a potential therapeutic agent.

References

The Versatile Pharmacophore: A Technical Guide to the Biological Activities of Enaminone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enaminones, organic compounds featuring a characteristic β-amino-α,β-unsaturated ketone or ester moiety, have emerged as a privileged scaffold in medicinal chemistry. Their inherent electronic properties and synthetic versatility make them ideal starting points for the synthesis of a diverse array of heterocyclic compounds. More importantly, the enaminone core itself imparts a wide spectrum of biological activities, positioning these derivatives as promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the significant anticancer, antimicrobial, anticonvulsant, and anti-inflammatory activities of enaminone derivatives, supported by quantitative data, detailed experimental protocols, and graphical representations of the underlying signaling pathways.

Anticancer Activity

Enaminone derivatives have demonstrated considerable potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the induction of programmed cell death (apoptosis) and the disruption of the cell cycle.

Quantitative Anticancer Activity Data

The anticancer efficacy of enaminone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition percentage (GI%). The following table summarizes the cytotoxic activity of selected enaminone derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line(s) | Activity Metric | Value | Reference |

| Coumarin-Enaminone Hybrid (Compound 20) | 60 Cancer Cell Lines (NCI) | GI% | 51-95% | [1] |

| Enaminone Derivative 2b | Human breast (MCF-7) & liver (HEPG2) carcinoma | IC50 | Comparable to 5-fluorouracil | [2] |

| 5-ene-4-thiazolidinone derivative 14 | 59 Human Tumor Cell Lines (NCI) | GI50 (average) | 2.57 μM | [3] |

| Enaminone-sulphonamide 3c | Hormonal breast cancer (MCF-7) | IC50 | Not specified | [4] |

| Enaminone-linked benzofuran 4a | MCF-7 (hypoxic conditions) | IC50 | 3.65 μM |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the enaminone derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for formazan formation.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways in Anticancer Activity

Several enaminone derivatives have been shown to induce apoptosis in cancer cells through the intrinsic pathway. This process involves the activation of a cascade of cysteine-aspartic proteases known as caspases and is regulated by the Bcl-2 family of proteins.

Enaminone derivatives can also halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M transition. This prevents the cells from entering mitosis and undergoing division. Key regulatory proteins involved in this process include Cyclin B1 and Cyclin-Dependent Kinase 1 (CDK1).

Antimicrobial Activity

Enaminone derivatives have shown promising activity against a variety of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Antimicrobial Activity Data

The antimicrobial potency of enaminone derivatives is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Enaminone Derivatives 5, 10, 33, 26 | Escherichia coli (EC) | 6.25 | [5] |

| Enaminone Derivatives 17, 21, 30a, 5 | Pseudomonas aeruginosa (PA) | 6.25 | [5] |

| Enamine derivative 4b | Escherichia coli | 80 | [3] |

| Enamine derivative 4b | Staphylococcus aureus | 300 | [3] |

| Pyrazole-containing enaminones | Various bacteria and fungi | Zone of inhibition data available | [6] |

Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[7][8]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that prevents visible growth after incubation.

Procedure:

-

Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the enaminone derivative are prepared in a suitable broth medium directly in the wells of a 96-well plate.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

-

Result Interpretation: The wells are visually inspected for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound in a well with no visible growth.[7]

Anticonvulsant Activity

Certain enaminone derivatives have demonstrated significant anticonvulsant properties in preclinical models, suggesting their potential as novel antiepileptic drugs.

Quantitative Anticonvulsant Activity Data

The anticonvulsant activity is often evaluated by the median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the population. The neurotoxicity is assessed by the median toxic dose (TD50). The protective index (PI = TD50/ED50) is a measure of the drug's safety margin.

| Compound/Derivative | Animal Model | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) | Reference |

| Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate (27) | Rat (oral, MES test) | 5.8 | > 380 | > 65.5 | [9] |

| Ethyl 4-[(4-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylate (1e) | Rat (MES test) | 3.0 | > 250 | > 83.3 | [10] |

| Methyl 4-[(p-bromophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate (13) | Rat (ip, MES test) | 4 | 269 | > 67 | [11] |

| tert-Butyl ester derivative (8) | Rat (oral, MES test) | 28.1 | > 500 | > 17.8 | [12] |

| Ethyl ester derivative (10) | Rat (oral, MES test) | 68.9 | > 500 | > 49.6 | [12] |

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.

Principle: A supramaximal electrical stimulus is delivered to the corneas of rodents, inducing a characteristic tonic hindlimb extension. The ability of a test compound to prevent this tonic extension is a measure of its anticonvulsant activity.

Procedure:

-

Animal Preparation: Rodents (mice or rats) are used for the experiment.

-

Drug Administration: The enaminone derivative is administered via a specific route (e.g., oral or intraperitoneal) at various doses.

-

Electrical Stimulation: At the time of expected peak drug effect, a brief electrical stimulus (e.g., 60 Hz AC for 0.2 seconds) is delivered through corneal electrodes.

-

Observation: The animal is observed for the presence or absence of the tonic hindlimb extension.

-

Data Analysis: The percentage of animals protected from the seizure at each dose is determined, and the ED50 is calculated.

Mechanism of Anticonvulsant Action

The anticonvulsant activity of many enaminone derivatives is attributed to their ability to modulate the function of voltage-gated sodium channels in neurons. By inhibiting these channels, they can prevent the spread of seizure activity in the brain.

Anti-inflammatory Activity

Enaminone derivatives have also been investigated for their anti-inflammatory properties, demonstrating the ability to reduce inflammation in various experimental models.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory effects are often assessed by measuring the inhibition of edema or the production of inflammatory mediators.

| Compound/Derivative | Assay | Activity Metric | Value | Reference |

| Enaminone E121 | Dextran Sulfate Sodium (DSS) Colitis Model | - | Reduced colitis severity | |

| Piperazino-enaminone JODI-19 | In vitro cytokine release | - | Suppressed TNF-alpha and IL-6 | |

| Edaravone derivatives | Protein denaturation inhibition | IC50 | 107.25 ± 1.30 and 106.20 ± 2.64 µg/mL | |

| 2,6-bisbenzylidenecyclohexanone derivatives | NO inhibitory activity | IC50 | 6.68, 9.93, 12.25 µM for various derivatives |

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a classic and widely used in vivo model to screen for acute anti-inflammatory activity.[1]

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is indicative of its anti-inflammatory potential.

Procedure:

-

Animal Preparation: Rats or mice are used for the assay.

-

Drug Administration: The enaminone derivative is administered to the animals prior to the carrageenan injection.

-

Induction of Edema: A solution of carrageenan is injected into the subplantar region of the right hind paw.

-

Measurement of Paw Volume: The volume of the paw is measured at regular intervals after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema in the drug-treated group is calculated by comparing the increase in paw volume with that of the control group.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of enaminone derivatives are thought to be mediated through the inhibition of key inflammatory pathways, including the cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling pathway.

COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Inhibition of COX, particularly the inducible COX-2 isoform, is a major mechanism of action for many anti-inflammatory drugs.

The NF-κB signaling pathway is a crucial regulator of the expression of numerous pro-inflammatory genes. Inhibition of this pathway can lead to a broad anti-inflammatory effect.

Conclusion

Enaminone derivatives represent a highly versatile and promising class of compounds with a broad range of biological activities. Their demonstrated efficacy in preclinical models of cancer, microbial infections, epilepsy, and inflammation underscores their potential for the development of new therapeutic agents. The elucidation of their mechanisms of action, including the modulation of key signaling pathways, provides a rational basis for the design and optimization of more potent and selective enaminone-based drugs. Further research into the structure-activity relationships and pharmacokinetic properties of these compounds is warranted to fully realize their therapeutic potential.

References

- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Caspases Inhibits the Release of Apoptotic Bodies: Bcl-2 Inhibits the Initiation of Formation of Apoptotic Bodies in Chemotherapeutic Agent-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apoptosis Regulators Bcl-2 and Caspase-3 [mdpi.com]

- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 6. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The kinase IKKα inhibits activation of the transcription factor NF-κB by phosphorylating the regulatory molecule TAX1BP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijper.org [ijper.org]

- 9. G2 cell cycle arrest, down-regulation of cyclin B, and induction of mitotic catastrophe by the flavoprotein inhibitor diphenyleneiodonium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Versatile Intermediate: A Technical Guide to 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one, an enaminone derivative, serves as a pivotal synthetic intermediate in the construction of a diverse array of heterocyclic compounds, most notably in the pharmaceutical industry. Its unique structural features, comprising a pyridyl moiety, a conjugated enone system, and a dimethylamino group, render it a versatile building block for the synthesis of molecules with significant biological activity. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and its multifaceted applications as a synthetic intermediate, with a particular focus on its role in the development of kinase inhibitors and other therapeutic agents.

Chemical and Physical Properties

1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one is typically a yellow crystalline solid. The electron-withdrawing nature of the pyridyl ring and the electron-donating dimethylamino group create a polarized molecule with distinct reactivity at different sites. It is soluble in many organic solvents, such as chloroform and dichloromethane[1].

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂N₂O | [1] |

| Molecular Weight | 176.22 g/mol | [1] |

| CAS Number | 55314-16-4 | [1] |

| Appearance | Yellow crystalline powder | |

| Melting Point | 65-67 °C | [2] |

| Purity | ≥98% | |

| Solubility | Soluble in organic solvents like chloroform and dichloromethane | [1] |

Spectroscopic Data

-

For (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one:

-

¹³C NMR data is available and indicates the presence of the key functional groups. [3]

-

-

For 3-(dimethylamino)-1-(4-pyridyl)-2-propen-1-one:

-

FTIR and UV-Vis spectra are available. [4]

-

It is recommended that researchers obtain analytical data on their synthesized material for confirmation of structure and purity.

Synthesis of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one

Two primary methods for the synthesis of this intermediate are prevalent in the literature: the use of Gold's reagent and the reaction with dimethylformamide dimethylacetal (DMF-DMA).

Method 1: From 3-Acetylpyridine and Gold's Reagent

This method provides a high yield and straightforward work-up procedure.

Experimental Protocol: [2]

-

Add 1.5 g (approximately 0.065 mol) of sodium metal to 100 mL of anhydrous methanol.

-

After the reaction is complete, cool the solution to room temperature.

-

Add 6.05 g (0.05 mol) of 3-acetylpyridine.

-

After stirring for several minutes, add 10.79 g (approximately 0.065 mol) of Gold's reagent.

-

Stir the mixture and reflux overnight. Monitor the reaction completion by TLC.

-

Once the reaction is complete, stop heating and cool to room temperature.

-

Remove the organic solvent under reduced pressure.

-

Dissolve the residue in 100 mL of chloroform.

-

Wash the organic layer twice with 30 mL of saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

The crude product, which solidifies, is triturated with a mixture of methylene chloride and petroleum ether overnight.

-

Filter, wash, and dry the resulting yellow crystals.

Yield: Approximately 7.04 g (80%).[2] Analysis: GC-MS, m/e: 177 (M+1); Melting Point: 65-67 °C.[2]

Method 2: From 3-Acetylpyridine and DMF-DMA

This is a common and efficient method for the synthesis of enaminones.

Experimental Protocol: [5]

-

React 0.1 mole of 3-acetylpyridine with a slight excess of N,N-dimethylformamide dimethylacetal (DMF-DMA).

-

The reaction is carried out under reflux conditions.

-

Upon completion, the solvent is removed to yield 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one.

A similar procedure for a related compound, 3-diethylamino-1-(3-pyridinyl)-2-propen-1-one, involves refluxing a mixture of 0.10 mole of 3-acetylpyridine and 0.10 mole of N,N-diethylformamide dimethylacetal in 100 ml of dioxane for 10 hours, followed by removal of the solvent[6].

Caption: Synthetic routes to 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one.

Applications as a Synthetic Intermediate

The reactivity of the enaminone moiety allows for a variety of transformations, making 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one a valuable precursor for a range of heterocyclic systems.

Synthesis of Pyrimidine Derivatives: The Gateway to Kinase Inhibitors

A primary application of this intermediate is in the synthesis of 2-aminopyrimidine derivatives, which are core structures in many kinase inhibitors.

Example: Synthesis of a Nilotinib Intermediate [1]

The reaction with guanidine nitrate in the presence of a base leads to the formation of a key pyrimidine intermediate.

Experimental Protocol: [1]

-

Combine 3-(Dimethylamino)-1-(3-pyridyl)-2-propen-1-one (0.088 mol), guanidine nitrate (0.088 mol), and sodium hydroxide (0.088 mol) in 120 mL of n-butanol.

-

Reflux the mixture for 16 hours.

-

Cool the reaction mixture, filter the precipitate, and dry under vacuum.

Yield: 85%[1] Product: Yellow crystals, Melting Point: 190–192°C[1] Analysis: LC-MS (m/z): 172.2 (calculated), 173.2 [M+H]⁺[1]

This pyrimidine derivative is a crucial building block in the synthesis of the tyrosine kinase inhibitor Imatinib (Gleevec®)[1].

Caption: Synthesis of a key pyrimidine intermediate.

Broader Synthetic Utility

Beyond pyrimidines, this versatile intermediate can be employed in the synthesis of other important heterocyclic scaffolds. The enaminone functionality allows for reactions with various nucleophiles, leading to the formation of diverse ring systems. While specific examples starting from the 3-pyridyl isomer are not always detailed, the general reactivity pattern suggests its potential in synthesizing:

-

Pyrazoles: Reaction with hydrazine derivatives.

-

Pyridazines: Reaction with hydrazine derivatives followed by cyclization.

-

Oxadiazoles: Through multi-step sequences involving hydrazides.

The resulting heterocyclic compounds often exhibit a range of biological activities, including anticancer and antimicrobial properties[2][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23].

| Target Heterocycle | General Reactants | Potential Biological Activity |

| Pyrimidines | Guanidine derivatives | Anticancer (Kinase inhibitors), Antimicrobial[2][7][8][9] |

| Pyrazoles | Hydrazine derivatives | Anticancer, Antimicrobial, Anti-inflammatory[16][19][24][25] |

| Pyridazines | Hydrazine derivatives | Antiviral, Anticancer, Cardiovascular[10][11][12][14] |

| Oxadiazoles | Hydrazides, various cyclizing agents | Antimicrobial, Anti-inflammatory, Anticancer[13][18][21][22][23] |

Signaling Pathway: Bcr-Abl and the Mechanism of Action of Imatinib

The significance of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one as a synthetic intermediate is underscored by its role in the synthesis of Imatinib, a landmark targeted cancer therapy. Imatinib is a potent inhibitor of the Bcr-Abl tyrosine kinase, the constitutively active enzyme responsible for chronic myeloid leukemia (CML)[10][26].

The Bcr-Abl fusion protein activates several downstream signaling pathways that promote cell proliferation and inhibit apoptosis[26][27]. Imatinib functions by binding to the ATP-binding site of the Bcr-Abl kinase, preventing the phosphorylation of its substrates and thereby blocking the downstream signaling cascade[26].

Caption: Simplified Bcr-Abl signaling pathway and the inhibitory action of Imatinib.

Conclusion

1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one is a highly valuable and versatile synthetic intermediate. Its straightforward synthesis and the reactivity of its enaminone functional group provide access to a wide range of biologically active heterocyclic compounds. Its crucial role in the industrial synthesis of kinase inhibitors like Imatinib highlights its importance in modern drug discovery and development. The continued exploration of the reactivity of this intermediate is likely to lead to the discovery of novel therapeutic agents for a variety of diseases.

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one | C10H12N2O | CID 5369159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. repositorium.uminho.pt [repositorium.uminho.pt]

- 11. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 12. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Pyridazine synthesis [organic-chemistry.org]

- 15. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chim.it [chim.it]

- 17. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. jchemrev.com [jchemrev.com]

- 24. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. mdpi.com [mdpi.com]

- 27. rsc.org [rsc.org]

An In-depth Technical Guide to the Structural Elucidation of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one, a key intermediate in the synthesis of various pharmaceuticals, including the tyrosine kinase inhibitor Imatinib, requires thorough structural characterization to ensure the quality and purity of final drug products.[1][2][3][4][5] This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structural elucidation of this compound. The molecule, with the chemical formula C₁₀H₁₂N₂O and a molecular weight of 176.22 g/mol , is also recognized as Imatinib EP Impurity A.[4]

Physicochemical Properties

A summary of the key physicochemical properties of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one is presented below.

| Property | Value | Reference |

| CAS Number | 55314-16-4 | [2][4][5][6] |

| Molecular Formula | C₁₀H₁₂N₂O | [6][7] |

| Molecular Weight | 176.22 g/mol | [6][7] |

| Appearance | Off-white to pale yellow crystalline solid | [7] |

| Melting Point | 86-88 °C | [3] |

| Boiling Point | 281.442 °C at 760 mmHg | [3] |

| Solubility | Soluble in chloroform and dichloromethane | [3] |

Spectroscopic Data for Structural Elucidation

The definitive structure of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one is established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.1 | d | 1H | H-2 (Pyridyl) |

| ~8.7 | dd | 1H | H-6 (Pyridyl) |

| ~8.2 | dt | 1H | H-4 (Pyridyl) |

| ~7.8 | d | 1H | α-CH |

| ~7.4 | dd | 1H | H-5 (Pyridyl) |

| ~5.7 | d | 1H | β-CH |

| ~3.1 | s | 6H | N(CH₃)₂ |

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~187 | C=O |

| ~155 | β-C |

| ~153 | C-6 (Pyridyl) |

| ~149 | C-2 (Pyridyl) |

| ~135 | C-4 (Pyridyl) |

| ~133 | C-3 (Pyridyl) |

| ~123 | C-5 (Pyridyl) |

| ~92 | α-C |

| ~45, ~37 | N(CH₃)₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Frequency (cm⁻¹) | Assignment |

| ~1640 | C=O stretch (conjugated ketone) |

| ~1600 | C=C stretch (alkene and aromatic) |

| ~1580 | C=N stretch (pyridyl ring) |

| ~1420 | C-H bend (methyl) |

| ~1100 | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and can provide information about its fragmentation pattern.

| m/z | Assignment |

| 177.2 | [M+H]⁺ (Molecular Ion) |

| 133 | [M - N(CH₃)₂]⁺ |

| 105 | [C₅H₄NCO]⁺ |

| 78 | [C₅H₄N]⁺ |

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below.

Synthesis

A common synthetic route for 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one is the Claisen-Schmidt condensation of 1-(3-pyridyl)ethanone with dimethylformamide dimethylacetal (DMF-DMA).[6] The reaction is typically carried out under reflux conditions in a suitable solvent such as isopropanol or toluene for 4-8 hours.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 1 second.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence.

-

Employ a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei.

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation : Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.

-

Place the sample in the spectrometer's beam path.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Preparation : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation : Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition :

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

The mass range should be set to include the expected molecular ion peak (e.g., m/z 50-300).

-

-

Data Analysis : Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern, if any, to gain further structural information.

Visualizing the Structural Elucidation Workflow

The logical flow of the structural elucidation process, from synthesis to final confirmation, is depicted in the following diagram.

Caption: Workflow for the synthesis and structural elucidation of the target compound.

Key Structural Features and Spectroscopic Correlations

The following diagram illustrates the key structural fragments of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one and their correlation with the expected spectroscopic signals.

References

- 1. ijnrd.org [ijnrd.org]

- 2. apicule.com [apicule.com]

- 3. lookchem.com [lookchem.com]

- 4. Imatinib EP Impurity A | 55314-16-4 | SynZeal [synzeal.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one | Benchchem [benchchem.com]

- 7. 55314-16-4 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one Manufacturer – EASTFINE [eastfine.net]

Methodological & Application

"synthesis of Nilotinib using 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one"

Application Notes: Synthesis of Nilotinib via Enaminone Condensation

Introduction

Nilotinib is a highly potent and selective second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][2][3] It functions by targeting the Bcr-Abl kinase, the constitutively active enzyme encoded by the Philadelphia chromosome, which is a hallmark of CML.[1][4][5] This application note details a key step in the synthesis of Nilotinib involving the condensation of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-guanidinobenzamide with the enaminone, 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one. This cyclocondensation reaction forms the central pyrimidine ring of the Nilotinib core structure.

Key Intermediates and Reaction Principle

The described synthetic route relies on the formation of a substituted pyrimidine ring through the reaction of a guanidine derivative with a β-enaminone. The enaminone, 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one, acts as a 1,3-dielectrophilic synthon, which readily reacts with the dinucleophilic guanidine group to form the heterocyclic pyrimidine ring system. This approach is an efficient method for the construction of such bicyclic heteroaromatic compounds.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of Nilotinib from 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-guanidinobenzamide and 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one as reported in the literature.

| Parameter | Value | Reference |

| Molar Ratio (Guanidine:Enaminone) | 1 : 1.1 | [6][7] |

| Solvent | n-Butanol | [6][7] |

| Reaction Temperature | 110-115 °C | [6][7] |

| Reaction Time | 9 hours | [6][7] |

| Yield | Quantitative | [6] |

| HPLC Purity | 99.2% | [6] |

Experimental Protocol: Synthesis of Nilotinib

This protocol outlines the procedure for the synthesis of Nilotinib via the condensation of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-guanidinobenzamide and 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one.

Materials:

-

4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-guanidinobenzamide

-

1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one

-

n-Butanol

-

Purified Water

-

Methanol

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Buchner funnel and filter paper

-

Vacuum oven

Procedure:

-

To a suitable round-bottom flask, add 65 g (0.156 mol) of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-guanidinobenzamide.[6][7]

-

Add 30.0 g (0.171 mol) of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one to the suspension.[6][7]

-

Heat the reaction mixture to 110-115 °C with constant stirring.[6][7]

-

Maintain the reaction at this temperature for 9 hours.[6][7]

-

After 9 hours, cool the reaction mixture to room temperature. A solid precipitate will form.[6][7]

-

Wash the collected solid (crude Nilotinib) with 700 mL of hot purified water.[6][7]

-

Subsequently, wash the solid with 700 mL of hot methanol.[6][7]

-

Dry the purified product in a vacuum oven at 60-65 °C to yield Nilotinib.[6][7]

Visualizations

Synthetic Pathway of Nilotinib

The following diagram illustrates the key condensation step in the synthesis of Nilotinib.

Caption: Key condensation step in Nilotinib synthesis.

Nilotinib Mechanism of Action: Bcr-Abl Signaling Pathway Inhibition

The diagram below outlines the mechanism of action of Nilotinib in inhibiting the Bcr-Abl signaling pathway in Chronic Myeloid Leukemia (CML).

Caption: Nilotinib inhibits Bcr-Abl kinase in CML.

References

- 1. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]

- 2. Nilotinib | C28H22F3N7O | CID 644241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nilotinib synthesis - chemicalbook [chemicalbook.com]

- 4. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. asianpubs.org [asianpubs.org]

- 7. US20150183762A1 - Process for the preparation of nilotinib - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of Propenone Derivatives via Claisen-Schmidt Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propenone derivatives, commonly known as chalcones, are a significant class of organic compounds belonging to the flavonoid family.[1] They are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[2][3] This structural motif serves as a key precursor in the biosynthesis of various flavonoids and isoflavonoids.[4] Chalcones and their derivatives have garnered substantial interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antimalarial, and antibacterial properties.[2][4] The biological versatility of these compounds is largely attributed to the reactive α,β-unsaturated ketone moiety.[3]

The Claisen-Schmidt condensation is the most common and efficient method for synthesizing chalcones.[1] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aromatic or aliphatic ketone that possesses an α-hydrogen.[4] The straightforward nature of this synthesis allows for the facile generation of diverse chalcone libraries for structure-activity relationship (SAR) studies, making it an invaluable tool in medicinal chemistry.[4]

Reaction Mechanism: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a type of crossed aldol condensation. The reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), and proceeds through the following steps:

-

Enolate Formation: A hydroxide ion abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde.

-

Aldol Addition: This results in the formation of a β-hydroxy ketone intermediate (an aldol adduct).

-

Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration to yield the more thermodynamically stable conjugated system of the chalcone.[3]

Experimental Protocols

Two representative protocols for the synthesis of propenone derivatives are provided below: a classical base-catalyzed method using a solvent and a solvent-free "green" chemistry approach.

Protocol 1: Base-Catalyzed Synthesis in Ethanol

This is a standard and widely used method for chalcone synthesis.[2]

Materials:

-

Substituted Aromatic Aldehyde (1.0 eq)

-

Substituted Acetophenone (1.0 eq)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)[1]

-

Ethanol (95%)[2]

-

Dilute Hydrochloric Acid (HCl)[2]

-

Distilled Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and vacuum filtration apparatus

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the substituted aromatic aldehyde and the substituted acetophenone in an appropriate volume of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.[2][5]

-

Base Addition: While stirring, slowly add a 10-40% aqueous solution of NaOH or KOH dropwise to the reaction mixture. Maintain the temperature of the reaction mixture between 20-25°C using a cold water bath if necessary.[6]

-

Reaction: Continue to stir the reaction mixture vigorously at room temperature. The reaction time can range from 2 to 48 hours, depending on the specific reactants.[2][3] The formation of a precipitate is often an indication of product formation. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[7]

-

Isolation of Crude Product: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.[7] Acidify the mixture with dilute HCl until it is neutral to litmus paper.[2] A solid precipitate of the crude propenone derivative will form.

-

Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel.[7] Wash the solid with copious amounts of cold water to remove any residual base and inorganic salts.[2]

-

Drying: Allow the crude product to air dry or dry it in a desiccator.

Protocol 2: Solvent-Free Synthesis via Grinding

This environmentally friendly "green" chemistry approach often leads to shorter reaction times and a simpler work-up.[2]

Materials:

-

Substituted Aromatic Aldehyde (1.0 eq)

-

Substituted Acetophenone (1.0 eq)

-

Solid Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)[2]

-

Mortar and Pestle

-

Spatula

Procedure:

-

Grinding: Place equimolar amounts of the substituted aromatic aldehyde, substituted acetophenone, and solid NaOH or KOH in a mortar.[2]

-

Reaction: Grind the mixture vigorously with a pestle for 5-15 minutes. The mixture will typically form a paste and may solidify as the reaction proceeds.[2]

-

Work-up: After the grinding is complete, add cold water to the mortar and continue to grind to break up the solid mass.

-